N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Nicotinamide N-methyltransferase (NNMT) Positional isomer SAR Enzyme inhibition

N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034241-68-2) is a synthetic small-molecule nicotinamide derivative with the molecular formula C₁₈H₂₁N₃O₃ and molecular weight 327.38 g/mol. It belongs to a class of compounds investigated as inhibitors of nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT), enzymes implicated in NAD⁺ metabolism and oncology.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034241-68-2
Cat. No. B2566443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS2034241-68-2
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
InChIInChI=1S/C18H21N3O3/c1-13-3-2-8-19-17(13)21-18(22)15-4-5-16(20-11-15)24-12-14-6-9-23-10-7-14/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,19,21,22)
InChIKeyIQXLAMJIIJRKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034241-68-2): Chemical Class and Baseline Identity for Research Procurement


N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034241-68-2) is a synthetic small-molecule nicotinamide derivative with the molecular formula C₁₈H₂₁N₃O₃ and molecular weight 327.38 g/mol [1]. It belongs to a class of compounds investigated as inhibitors of nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT), enzymes implicated in NAD⁺ metabolism and oncology . The compound features a nicotinamide core bearing a 3-methylpyridin-2-yl group on the amide nitrogen and a tetrahydro-2H-pyran-4-ylmethoxy substituent at the 6-position of the pyridine ring, giving it a distinct substitution pattern among its positional isomer analogs .

Why Generic Substitution Fails: Positional Isomerism and Target Engagement Divergence Among Nicotinamide NNMT/NAMPT Inhibitors


Within the nicotinamide NNMT/NAMPT inhibitor chemical space, subtle changes in the substitution pattern of the pyridine ring profoundly alter target engagement. Positional isomers such as N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034279-25-7) and N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034278-62-9) share the identical molecular formula (C₁₈H₂₁N₃O₃, MW 327.38) but differ in the position of the methyl group on the pyridine ring. This positional isomerism directly impacts hydrogen-bonding geometry with target active sites, steric fit within the nicotinamide-binding pocket, and overall molecular recognition . Consequently, these isomers cannot be treated as interchangeable in SAR campaigns or biological assays. Selecting the correct positional isomer requires evidence that the 3-methylpyridin-2-yl substitution provides the intended target profile, as demonstrated by comparative activity data below.

Quantitative Differentiation Evidence for N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034241-68-2) vs. Closest Analogs


Positional Isomer Activity Comparison: NNMT Inhibition of the 3-Methylpyridin-2-yl vs. 4-Methylpyridin-3-yl Isomer

Among the methylpyridyl positional isomers of 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, the 3-methylpyridin-2-yl substitution (target compound) creates a distinct intramolecular hydrogen bond between the amide N–H and the pyridine nitrogen, potentially pre-organizing the molecule for target binding . In contrast, the 4-methylpyridin-3-yl isomer (CAS 2034279-25-7) exhibits an IC₅₀ of approximately 3.18 μM against human NNMT in enzymatic assays, a value considered moderate and serving as a baseline for this chemical series [1]. The 3-methylpyridin-2-yl isomer is expected to show a divergent IC₅₀ due to altered binding geometry, though directly measured values for the target compound are not yet available in the peer-reviewed literature. Researchers should validate comparative IC₅₀s head-to-head under identical assay conditions to confirm the anticipated differentiation.

Nicotinamide N-methyltransferase (NNMT) Positional isomer SAR Enzyme inhibition

Binding Affinity of a Core Scaffold Analog: N-(4-Fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide as a Baseline for NNMT Engagement

A structurally related analog that shares the identical 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide core but replaces the 3-methylpyridin-2-yl with a 4-fluorobenzyl group has been characterized in BindingDB: it shows a Ki of 650 nM against full-length recombinant human NNMT [1]. This provides a quantitative benchmark for the core scaffold's intrinsic binding capability. The target compound's 3-methylpyridin-2-yl substituent introduces an additional heteroaryl interaction that is absent in the 4-fluorobenzyl analog, which may further enhance or modulate binding affinity and selectivity. Direct comparative binding data for the target compound versus this analog will define the added value of the heteroaryl substitution.

NNMT binding affinity Inhibition constant (Ki) Core scaffold SAR

Physicochemical Differentiation: Predicted LogP, Solubility, and pKa Relative to Key Comparators

The target compound exhibits a predicted pKa of 4.78±0.10 and a predicted density of 1.154±0.06 g/cm³ [1]. While comprehensive experimental LogP and aqueous solubility data are not publicly available for the target compound or its closest isomers, the predicted LogP for a structurally related analog with the same core (N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide) is approximately 1.71 [2]. The tetrahydro-2H-pyran-4-ylmethoxy substituent is a recognized solubilizing group in nicotinamide-based inhibitors, and its presence distinguishes this series from simpler nicotinamide derivatives lacking this moiety . The pKa value suggests the compound will exist predominantly in its neutral form at physiological pH, with implications for membrane permeability and oral bioavailability.

Physicochemical properties LogP pKa Solubility

Substitution Pattern Impact on NAMPT vs. NNMT Selectivity Profile

Nicotinamide derivatives bearing tetrahydro-2H-pyran-4-yl substituents have been reported to inhibit both NNMT and NAMPT, with the substitution on the amide nitrogen serving as a key selectivity determinant . The target compound has been described by suppliers as an inhibitor of NAMPT and other metabolic enzymes . The 3-methylpyridin-2-yl group, by participating in an intramolecular hydrogen bond with the amide N–H, may favor a conformation that preferentially binds NAMPT over NNMT relative to isomers lacking this internal stabilization. However, quantitative selectivity ratios (e.g., NAMPT IC₅₀ / NNMT IC₅₀) have not been published for the target compound, representing a critical data gap for scientific selection.

NAMPT inhibition Target selectivity Dual NNMT/NAMPT inhibition

Recommended Research Application Scenarios for N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034241-68-2)


Structure-Activity Relationship (SAR) Studies on Pyridine Substitution Geometry in NNMT/NAMPT Inhibitor Series

The 3-methylpyridin-2-yl positional isomer fills a specific gap in SAR campaigns exploring the effect of methyl group position on pyridine-based nicotinamide inhibitors. When used alongside its 4-methyl and 6-methyl isomers (CAS 2034279-25-7 and 2034278-62-9), researchers can systematically correlate substitution pattern with enzyme inhibition potency and selectivity. The intramolecular hydrogen bond possible with the 3-methylpyridin-2-yl isomer makes it a critical probe for understanding conformational pre-organization in inhibitor design .

Target Engagement Profiling in NAD⁺ Metabolism Modulation in Cancer Cell Lines

Given its reported activity against NAMPT and other metabolic enzymes , this compound is suitable for use as a tool compound in cellular assays measuring NAD⁺ depletion in cancer cell lines (e.g., A2780 ovarian cancer cells, HepG2 hepatoma cells). Researchers should benchmark its cellular IC₅₀ against reference NAMPT inhibitors such as FK866 and against the 4-methylpyridin-3-yl positional isomer to establish relative potency in a disease-relevant context.

Physicochemical Property Benchmarking in Lead Optimization Campaigns

The predicted pKa (4.78) and the presence of the tetrahydro-2H-pyran-4-ylmethoxy solubilizing group make this compound a useful reference for optimizing ADME properties within nicotinamide-based inhibitor series [1]. Researchers can compare experimental solubility, LogD, and permeability data for this isomer against analogs to guide lead selection. The moderate molecular weight (327.38) and zero Rule-of-5 violations suggest favorable drug-like properties, but experimental validation is essential .

Quote Request

Request a Quote for N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.